N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
Description
N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene methyl group and a furan-2-carboxamide moiety. This structure combines electron-rich aromatic systems (furan and thiophene) with the oxadiazole ring, a scaffold known for its bioactivity in medicinal chemistry. The compound’s synthesis typically involves condensation reactions, such as coupling 5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid derivatives under acidic conditions .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-9-4-3-7(20-9)6-10-15-16-12(19-10)14-11(17)8-2-1-5-18-8/h1-5H,6H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZDTBJBPOFHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)
- Structure : Replaces the furan-2-carboxamide group with a benzamide moiety.
- Synthesis : Prepared via reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride in pyridine .
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)
- Structure: Features a cyanomethyl substituent on the oxadiazole ring instead of the chlorothiophene methyl group.
- Synthesis : Synthesized via arylisothiocyanate intermediates, yielding 70–89% .
- Functional Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the electron-rich chlorothiophene substituent.
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Structure : Shares the furan-2-yl-oxadiazole core but includes a sulfamoylbenzamide group.
- Bioactivity : Exhibits antifungal activity against Candida albicans (MIC: 100 µg/mL) by inhibiting thioredoxin reductase .
- Comparison : The sulfamoyl group enhances solubility but may reduce membrane permeability compared to the chlorothiophene methyl group.
Physicochemical Properties
*Estimated based on analogous structures.
Antifungal Activity
- LMM11 : Effective against C. albicans (MIC: 100 µg/mL) .
- Target Compound: No direct data, but the chlorothiophene group may enhance membrane targeting due to its lipophilic nature.
Anticancer Activity
- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c): Shows selectivity against HOP-92 non-small cell lung cancer .
- Target Compound : The furanamide group could modulate kinase inhibition pathways similarly to pyridine derivatives.
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